molecular formula C17H21NO3S B6372729 4-(3-t-Butylsulfamoylphenyl)-2-methylphenol CAS No. 1261917-85-4

4-(3-t-Butylsulfamoylphenyl)-2-methylphenol

Cat. No.: B6372729
CAS No.: 1261917-85-4
M. Wt: 319.4 g/mol
InChI Key: DLSIECREJYWZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-t-Butylsulfamoylphenyl)-2-methylphenol is an organic compound that features a phenolic structure with a t-butylsulfamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-methylphenol typically involves the introduction of the t-butylsulfamoyl group to a phenolic compound. One common method is through the reaction of 2-methylphenol with t-butylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-t-Butylsulfamoylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfides and thiols.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the t-butylsulfamoyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-t-Butylsulfamoylphenyl)-2-methylphenol
  • 4-(3-t-Butylsulfamoylphenyl)-2-ethylphenol
  • 4-(3-t-Butylsulfamoylphenyl)-2-propylphenol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the t-butylsulfamoyl group enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-tert-butyl-3-(4-hydroxy-3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-10-14(8-9-16(12)19)13-6-5-7-15(11-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSIECREJYWZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.